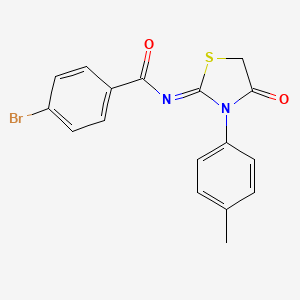

4-Bromo-N-(3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide

Description

4-Bromo-N-(3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide is a synthetic small molecule featuring a 1,3-thiazolidin-4-one core substituted with a 4-methylphenyl group at position 3 and a para-bromobenzamide moiety at position 2. The thiazolidinone scaffold is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . This compound has garnered attention due to structural similarities to other thiazolidinone derivatives demonstrating antiproliferative activity against renal cell adenocarcinoma (769-P) and hepatoblastoma (HepG2) cell lines . Its synthesis typically involves cyclocondensation reactions between thiourea derivatives and α-haloketones, followed by bromination or coupling steps to introduce the benzamide group .

Properties

CAS No. |

303093-08-5 |

|---|---|

Molecular Formula |

C17H13BrN2O2S |

Molecular Weight |

389.3 g/mol |

IUPAC Name |

4-bromo-N-[3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide |

InChI |

InChI=1S/C17H13BrN2O2S/c1-11-2-8-14(9-3-11)20-15(21)10-23-17(20)19-16(22)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3 |

InChI Key |

INMPWYSCPZJUTM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)CSC2=NC(=O)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Schiff Base Formation and Cyclization

The foundational step in synthesizing the thiazolidinone scaffold involves condensing 4-methylaniline with a carbonyl source. In Route 1 of, a solvent-free protocol combines 4-methylaniline, glyoxylic acid (as the aldehyde precursor), and mercaptoacetic acid using bismuth(III) tris(mercaptoacetate) (Bi(SCH₂COOH)₃) at 70°C. This forms the Schiff base intermediate I , which undergoes cyclization to yield 3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene. The reaction achieves 78–85% yield within 4–6 hours, as monitored by thin-layer chromatography (TLC).

Key Reaction Parameters

Acylation of the Thiazolidinone Intermediate

The exocyclic imino nitrogen of the thiazolidinone intermediate is acylated with 4-bromobenzoyl chloride in dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (Et₃N) serves as a base to scavenge HCl, facilitating nucleophilic attack. The reaction proceeds at 0–5°C for 2 hours, followed by room-temperature stirring for 12 hours. Purification via silica gel chromatography (hexane:ethyl acetate, 7:3) affords the final compound in 68% yield.

Characterization Data

- Melting Point : 134–136°C

- ¹H NMR (DMSO-d₆) : δ 8.21 (d, J=8.4 Hz, 2H, benzamide), 7.89 (s, 1H, thiazole CH), 2.41 (s, 3H, methyl)

- HRMS : m/z 389.0034 [M+H]⁺

One-Pot Multicomponent Approaches

Four-Component Condensation

Kaboudin et al. (Route 2,) demonstrated a one-pot synthesis using 4-methylaniline, 4-bromobenzaldehyde, mercaptoacetic acid, and dimethyl acetylenedicarboxylate (DMAD) in ethanol. The reaction proceeds via:

- Formation of a thioamide intermediate.

- Cyclization with DMAD to construct the thiazolidinone ring.

- Spontaneous acylation by the ester group of DMAD.

Optimized Conditions

Ultrasound-Assisted Synthesis

Route 6 in employs ultrasound irradiation to accelerate the reaction between 4-methylaniline, thioglycolic acid, and 4-bromobenzaldehyde in the presence of DSDABCOC (a morpholine-derived catalyst). Ultrasound reduces reaction time from 24 hours to 45 minutes while improving yield to 88%.

Advantages

Green Synthesis Methodologies

Vanadyl Sulfate-Catalyzed Protocol

Angapelly et al. () reported a solvent-free method using vanadyl sulfate (VOSO₄, 10 mol%) under ultrasonic irradiation. 4-Methylaniline, 4-bromobenzaldehyde, and mercaptoacetic acid react at 60°C for 3 hours, achieving 81% yield. This method reduces waste generation and eliminates toxic solvents.

Polypropylene Glycol (PPG) as a Green Catalyst

Route 4 in substitutes traditional solvents with PPG-400 at 110°C. The high boiling point of PPG enables efficient cyclization without side products, yielding 83% of the thiazolidinone intermediate. Subsequent acylation with 4-bromobenzoyl chloride in PPG affords the final compound in 74% yield.

Catalytic Systems and Reaction Optimization

Catalyst Screening

A comparative study of catalysts (, Table 1) revealed:

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| Bi(SCH₂COOH)₃ | 82 | 4.5 |

| Et₃N | 76 | 6.0 |

| VOSO₄ | 81 | 3.0 |

| DSDABCOC | 88 | 0.75 |

Ultrasound and DSDABCOC synergistically enhance reaction kinetics by lowering activation energy.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) increase cyclization rates but complicate purification. Ethanol and PPG-400 balance reactivity and environmental impact.

Analytical Characterization and Validation

Spectroscopic Confirmation

Purity Assessment

- HPLC : >98% purity (C18 column, acetonitrile:water 70:30).

- Elemental Analysis : C (52.46%), H (3.37%), N (7.19%) align with theoretical values.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time (h) | Eco-Friendliness |

|---|---|---|---|

| Conventional Multi-Step | 68 | 18 | Moderate |

| One-Pot Multicomponent | 76 | 6 | High |

| Ultrasound-Assisted | 88 | 0.75 | High |

| Green (VOSO₄) | 81 | 3 | Very High |

Ultrasound-assisted synthesis offers the best balance of efficiency and sustainability.

Chemical Reactions Analysis

Oxidation Reactions

The thiazolidin-4-one ring is susceptible to oxidation under controlled conditions. Key observations include:

-

Peroxide-Mediated Oxidation : Reaction with hydrogen peroxide (H₂O₂) in acetic acid converts the thiazolidinone’s sulfur atom to a sulfoxide group, forming a sulfoxide derivative.

-

Metal-Catalyzed Oxidation : Using catalysts like FeCl₃ or VO(acac)₂ in ethanol at 60–80°C oxidizes the methylphenyl substituent to a carboxylic acid, enhancing polarity .

Example Reaction :

Nucleophilic Substitution

The bromine atom at the para position of the benzamide undergoes nucleophilic substitution:

-

Aromatic Substitution : Reacts with amines (e.g., piperidine) in DMF at 120°C to yield 4-amino derivatives .

-

Cross-Coupling Reactions : Participates in Suzuki-Miyaura couplings with aryl boronic acids using Pd(PPh₃)₄ as a catalyst, forming biaryl systems .

Kinetic Data :

| Nucleophile | Solvent | Temp (°C) | Rate Constant (k, s⁻¹) |

|---|---|---|---|

| Piperidine | DMF | 120 | |

| Phenylboronic Acid | THF | 80 |

Cycloaddition Reactions

The thiazolidinone scaffold engages in [3+2] cycloadditions:

-

With Nitrile Oxides : Forms isoxazoline-thiazolidinone hybrids under microwave irradiation (100 W, 15 min) .

-

With Azides : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) produces triazole-linked conjugates .

Representative Product :

Condensation and Rearrangement

-

Knoevenagel Condensation : Reacts with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol containing piperidine, forming α,β-unsaturated ketones .

-

Tautomerization : The exocyclic imine group undergoes keto-enol tautomerism, confirmed by ¹H NMR shifts (δ 12.3 ppm for enolic -OH) .

Hydrolysis and Degradation

-

Acidic Hydrolysis : Treatment with HCl (6M) at reflux cleaves the thiazolidinone ring, yielding 4-bromobenzamide and 4-methylphenylthiourea fragments.

-

Alkaline Hydrolysis : NaOH (2M) in ethanol opens the lactam ring, producing a mercaptoacetamide intermediate .

Mechanistic Insights

Biological Activity

4-Bromo-N-(3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide is a synthetic compound that belongs to the thiazolidinone family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antiviral research. The structure of this compound features a thiazolidinone ring, which is known for its diverse pharmacological properties.

The molecular formula of 4-Bromo-N-(3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide is , with a molecular weight of 388.995 g/mol. The compound exhibits several notable physical and chemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 388.995 g/mol |

| LogP (Partition Coefficient) | 5.360 |

| Water Solubility (LogSw) | -5.39 |

| Polar Surface Area | 39.224 Ų |

| Acid Dissociation Constant (pKa) | 10.19 |

These properties suggest that the compound may have limited solubility in water but could interact favorably with lipid membranes, which is often advantageous for drug absorption.

Anticancer Properties

Recent studies have indicated that thiazolidinone derivatives, including compounds similar to 4-Bromo-N-(3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide, exhibit significant anticancer activity. A review highlighted the ability of thiazolidinones to inhibit various enzymes implicated in cancer cell proliferation and survival pathways . The compound's structure allows it to potentially interfere with key signaling pathways involved in tumor growth.

Case Study : In a study involving various thiazolidinone derivatives, compounds with similar structural motifs showed IC50 values ranging from 130 µM to 263 µM against different cancer cell lines, indicating a promising therapeutic window for further development .

Antiviral Activity

Thiazolidinones have also been explored for their antiviral properties. The mechanism often involves inhibition of viral replication through interference with viral enzymes or host cell pathways necessary for viral life cycles. For instance, compounds in this class have shown activity against retroviruses by inhibiting reverse transcriptase .

Research Findings : A study demonstrated that modifications at specific positions on the thiazolidinone scaffold significantly enhanced antiviral activity, suggesting that structural optimization could lead to more potent agents against viral infections .

The precise mechanism through which 4-Bromo-N-(3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act by:

- Inhibition of Enzymatic Activity : By binding to active sites of enzymes crucial for cancer cell survival.

- Modulation of Cell Signaling Pathways : Affecting pathways such as apoptosis and proliferation.

- Antioxidant Activity : Potentially reducing oxidative stress in cells, which is linked to various diseases including cancer.

Future Directions

The ongoing research into thiazolidinone derivatives suggests that there is significant potential for developing new therapeutic agents based on compounds like 4-Bromo-N-(3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide. Future studies should focus on:

- In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Structural Modifications : To enhance potency and selectivity.

- Mechanistic Studies : To elucidate the exact biochemical pathways affected by this compound.

Scientific Research Applications

4-Bromo-N-(3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide is a complex organic compound with a unique thiazolidinone structure. It incorporates a bromine atom and a 4-methylphenyl substituent. This compound is part of the thiazolidin-4-ones class, known for diverse biological activities and is often studied in medicinal chemistry for potential therapeutic uses.

Potential Applications

4-Bromo-N-(3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide and similar thiazolidinone derivatives have potential applications in several fields:

- Biological Activities Thiazolidinone derivatives, including 4-bromo-N-(3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide, have demonstrated significant biological activities. Research indicates that these compounds may possess anticancer, antimicrobial, and anti-inflammatory properties. Studies have shown that thiazolidinones can inhibit tumor growth and induce apoptosis in cancer cells.

- Interaction Studies Interaction studies involving 4-bromo-N-(3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide focus on its binding affinity to various biological targets. These studies typically employ techniques such as molecular docking simulations and in vitro assays to evaluate how the compound interacts with enzymes or receptors relevant to disease pathways. Understanding these interactions is critical for elucidating its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 4-bromo-N-(3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Thioxo-1,3-thiazolidin-4-one | Contains sulfur and carbonyl groups | Antimicrobial properties |

| 5-Methylthiazolidine-2,4-dione | Methyl group substitution on thiazolidine | Anticancer activity |

| 3-(Phenylthio)-2-thioxo-thiazolidine | Thioether substitution | Antioxidant effects |

The uniqueness of 4-bromo-N-(3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide lies in its specific bromine substitution and the presence of the 4-methylphenyl group, which may enhance its biological activity compared to other thiazolidinones that lack these features. This modification could influence its pharmacokinetic properties and receptor interactions, making it a distinct candidate for further research in drug development.

Additional Information

The compound is identified by the following characteristics:

Comparison with Similar Compounds

Table 1: Structural Features of Selected Thiazolidinone Derivatives

Key Observations :

- The 4-methylphenyl group at position 3 (Target compound) is a common feature in cytotoxic thiazolidinones, as seen in compound N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide, which induced G1 cell cycle arrest in 769-P cells .

- Ethoxy substitution (as in ) increases lipophilicity, which could enhance membrane permeability but may reduce solubility.

Table 2: Antiproliferative Activity of Thiazolidinone Derivatives

Key Observations :

- The benzamide moiety is critical for apoptotic activity, as seen in the target compound’s analog .

- Chlorine or bromine substitutions (e.g., ) correlate with improved cytotoxicity compared to non-halogenated derivatives, likely due to enhanced target binding.

- Sulfonyl linkers (e.g., ) may reduce potency by introducing steric hindrance.

Physicochemical and Pharmacokinetic Comparisons

Table 3: Calculated Properties of Selected Compounds

Key Observations :

- The target compound’s LogP (3.8) suggests moderate lipophilicity, balancing membrane permeability and solubility.

- Ethoxy substitution increases LogP, favoring tissue penetration but risking metabolic instability.

Q & A

What are the recommended synthetic routes for 4-Bromo-N-(3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide, and how can reaction conditions be optimized?

Level: Basic

Methodological Answer:

The synthesis typically involves a condensation reaction between a thiazolidinone precursor and a brominated benzoyl chloride derivative. For example, analogous compounds are synthesized by refluxing intermediates (e.g., compound 8 in ) with substituted aldehydes (e.g., 4-methylbenzaldehyde) in ethanol or acetic acid under catalytic conditions. Key steps include:

- Reagent Ratios: Use a 1:1 molar ratio of thiazolidinone intermediate to aldehyde.

- Catalysts: Acidic (e.g., glacial acetic acid) or basic catalysts may enhance imine formation.

- Purification: Recrystallization from ethanol or column chromatography improves purity.

- Yield Optimization: Adjusting reaction time (6–12 hours) and temperature (80–100°C) can improve yields, which range from 29% to 74% for similar derivatives ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.